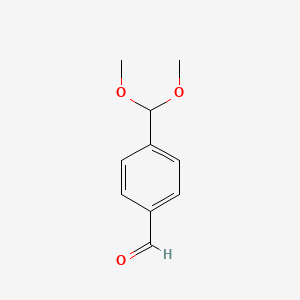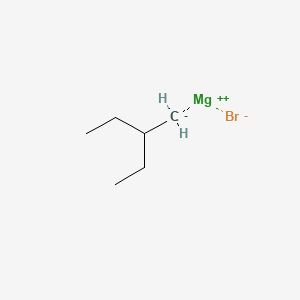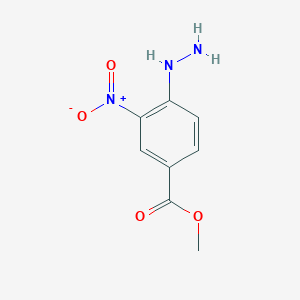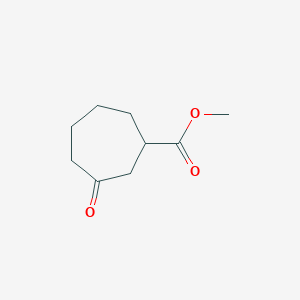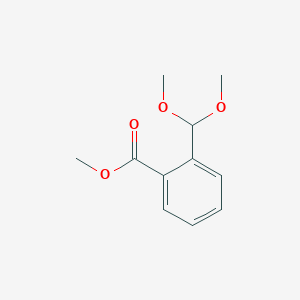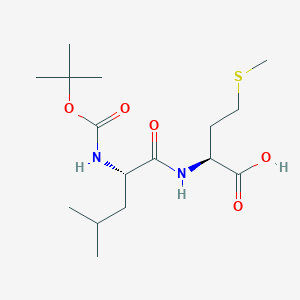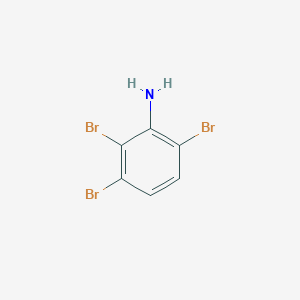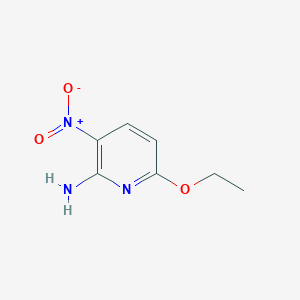
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
“3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile” is a compound that has been studied for its potential bioactive properties . It has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
Synthesis Analysis
The synthesis of this compound involves a series of steps. Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Applications De Recherche Scientifique
3-(CYANOACETYL)-1-METHYLINDOLE: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Heterocyclic Compounds
3-(Cyanoacetyl)-1-methylindole serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the formation of pyranes, pyridines, dihydropyridines, pyrimidines, and more, which are significant in pharmaceuticals and agrochemicals .
Antileishmanial Activity
This compound has been used in the synthesis of molecules with potential antileishmanial activity. The derivatives synthesized from 3-(cyanoacetyl)-1-methylindole have shown promising results against Leishmania major, which could lead to new treatments for leishmaniasis .
Tubulin Polymerization Inhibition
Researchers have explored the use of 3-(cyanoacetyl)-1-methylindole derivatives as inhibitors of tubulin polymerization. This is a crucial mechanism in the development of anticancer agents, as it can disrupt the mitotic process in cancer cells .
Multi-Component Chemical Reactions
The compound is utilized in multi-component reactions (MCRs) to create complex molecules efficiently. These reactions are valuable in medicinal chemistry for generating diverse molecular libraries .
Catalysis
Nano-magnetic metal–organic frameworks have been employed as catalysts using 3-(cyanoacetyl)-1-methylindole in the synthesis of various compounds, demonstrating its role in facilitating chemical transformations .
Synthesis of Thiophene Derivatives
Cyanoacetamides derived from 3-(cyanoacetyl)-1-methylindole have been used under microwave irradiation to produce thiophene derivatives. These compounds have applications in electronics and materials science .
Mécanisme D'action
Target of Action
The primary target of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(CYANOACETYL)-1-METHYLINDOLE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to changes in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization affects various biochemical pathways. It disrupts the mitotic spindle formation, which is crucial for cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase . The compound’s effect on these pathways can have downstream effects on cell proliferation and survival .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of microtubule formation can lead to cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 .
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFECXPWICLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504205 | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
CAS RN |
343778-74-5 | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



